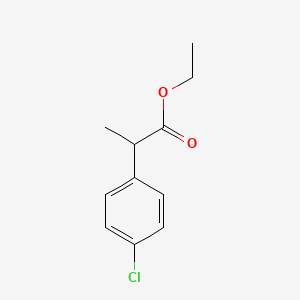

Ethyl 2-(4-chlorophenyl)propionate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C11H13ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3 |

InChI Key |

DUULPQQRENUTLA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. youtube.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. The process generally proceeds through a two-step mechanism: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. rsc.orgucl.ac.uk

For Ethyl 2-(4-chlorophenyl)propionate, the phenyl ring is substituted with two groups: a chlorine atom and a 2-propionate group. The regiochemical outcome of subsequent EAS reactions is dictated by the directing effects of these existing substituents.

Chloro Group (-Cl): The chlorine atom is an ortho-, para-director. Although it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect, its lone pairs can stabilize the arenium ion intermediate through resonance when the attack occurs at the ortho or para positions.

Given that the para position is already occupied by the chlorine atom, further electrophilic substitution is directed to the ortho positions relative to the 2-propionate group (positions 2 and 6) and the ortho position relative to the chlorine atom (position 3). The interplay between the deactivating nature of the chlorine and the directing effect of the propionate (B1217596) group will influence the precise distribution of products.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(4-chloro-2-nitrophenyl)propionate and Ethyl 2-(4-chloro-3-nitrophenyl)propionate |

| Halogenation | Br₂, FeBr₃ | Ethyl 2-(2-bromo-4-chlorophenyl)propionate and Ethyl 2-(3-bromo-4-chlorophenyl)propionate |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Chloro-2-sulfophenyl)propanoic acid ethyl ester and 2-(4-Chloro-3-sulfophenyl)propanoic acid ethyl ester |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho-alkylation relative to the propionate and chloro groups |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho-acylation relative to the propionate and chloro groups |

Nucleophilic Substitution Reactions

While aromatic rings are typically electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can render the ring susceptible to nucleophilic aromatic substitution (SNAr). viamedica.plbeilstein-journals.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. beilstein-journals.orgyoutube.com The departure of the leaving group then restores the aromaticity of the ring.

In this compound, the chlorine atom serves as the leaving group. The reaction is facilitated by the presence of the electron-withdrawing propionate group at the para position, which helps to stabilize the negative charge of the Meisenheimer intermediate. youtube.com This makes the chlorine atom susceptible to displacement by a variety of strong nucleophiles.

Table 2: Examples of Nucleophilic Aromatic Substitution with this compound

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Ethyl 2-(4-hydroxyphenyl)propionate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 2-(4-methoxyphenyl)propionate |

| Amine | Ammonia (B1221849) (NH₃) or primary/secondary amines | Ethyl 2-(4-aminophenyl)propionate or corresponding N-substituted derivatives |

| Thiolate | Sodium Thiophenolate (NaSPh) | Ethyl 2-(4-(phenylthio)phenyl)propionate |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 2-(4-cyanophenyl)propionate |

Ester Hydrolysis and Re-esterification Dynamics

The ethyl ester group is a key reactive site in the molecule, readily undergoing hydrolysis under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis and Re-esterification: Under acidic conditions, typically by heating with a dilute mineral acid like H₂SO₄ or HCl in the presence of excess water, the ester undergoes hydrolysis to yield 2-(4-chlorophenyl)propanoic acid and ethanol (B145695). The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid. This reaction is reversible, and the reverse process, known as Fischer esterification, can be favored by using an excess of ethanol and removing water. youtube.comnih.gov

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as aqueous sodium hydroxide, the hydrolysis is irreversible and is termed saponification. The hydroxide ion directly attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide ion, which is a strong base and immediately deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, forming the sodium salt of 2-(4-chlorophenyl)propanoic acid and ethanol. The free carboxylic acid can be obtained by subsequent acidification.

Table 3: Hydrolysis and Re-esterification of this compound

| Reaction | Conditions | Products | Reversibility |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., H₂SO₄), H₂O, Heat | 2-(4-chlorophenyl)propanoic acid + Ethanol | Reversible |

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH), H₂O, Heat | Sodium 2-(4-chlorophenyl)propanoate + Ethanol | Irreversible |

| Fischer Esterification | 2-(4-chlorophenyl)propanoic acid, Ethanol, Acid Catalyst | this compound + Water | Reversible |

Role as an Acylating Agent and Related Chemistry

While more reactive acylating agents like acid chlorides and anhydrides are commonly used in synthesis, esters can act as acylating agents in certain reactions, most notably in transesterification. In this process, the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction is typically catalyzed by either an acid or a base.

For this compound, transesterification can be used to synthesize other esters of 2-(4-chlorophenyl)propanoic acid. For example, reacting it with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound. The use of the compound as a general acylating agent for C-acylation (like in Friedel-Crafts acylation) is not typical due to its relatively low reactivity.

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of new compounds.

Modification of the Ester Group: The ester can be readily converted into other functional groups. Hydrolysis, as discussed, yields the carboxylic acid. khanacademy.org This acid can then be converted into an acid chloride, which is a highly reactive intermediate for the synthesis of amides, anhydrides, and other esters. Direct aminolysis of the ester with ammonia or primary/secondary amines can also yield the corresponding amides.

Functionalization of the Aromatic Ring: As detailed in sections 3.1 and 3.2, the aromatic ring can be functionalized via electrophilic or nucleophilic substitution to introduce a variety of substituents.

Reactions at the α-Carbon: The α-carbon (the carbon bearing the ester and the phenyl group) can be deprotonated by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at this position. For instance, alkylation with an alkyl halide can introduce a new alkyl group.

One notable derivatization pathway involves the synthesis of thiazole (B1198619) derivatives, which have shown potential biological activity. masterorganicchemistry.com

Table 4: Common Derivatization Strategies

| Reaction Site | Transformation | Reagents | Product Type |

|---|---|---|---|

| Ester Group | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Ester Group | Aminolysis | R₂NH, Heat | Amide |

| Ester Group | Reduction | LiAlH₄ | Alcohol (2-(4-chlorophenyl)propan-1-ol) |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Aromatic Ring | Nucleophilic Substitution | NaOCH₃ | Methoxy-substituted derivative |

| α-Carbon | Alkylation (via enolate) | LDA, then R-X | α-Alkyl substituted derivative |

Radical-Induced Cascade Reactions and Their Applicability

The involvement of this compound and related 2-arylpropionic acid esters in radical reactions is a more specialized area of its chemistry. Generally, free radical reactions are initiated by heat or light and involve intermediates with unpaired electrons. youtube.comrsc.org

For esters of carboxylic acids, radical reactions can be initiated through decarboxylation. For instance, visible light-mediated photoredox catalysis can be used for the decarboxylation of the corresponding aryl carboxylic acids to generate aryl radicals. These highly reactive intermediates can then participate in a variety of bond-forming reactions. While this applies to the parent carboxylic acid, the ester itself can be a precursor.

Another potential pathway involves the formation of radicals at the benzylic position (the α-carbon). The stability of the resulting benzylic radical would facilitate its formation. These radical intermediates could then undergo cyclization or addition reactions. For example, radical cyclizations of selenyl esters of related compounds have been shown to produce complex ring systems. rsc.org However, the specific applicability of radical-induced cascade reactions to this compound is not extensively documented and represents an area for further research.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms

The most prevalent and industrially viable method for synthesizing ethyl 2-(4-chlorophenyl)propionate is analogous to the Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific case, the reaction proceeds between 4-chlorophenol (B41353) and an ethyl 2-halopropionate, such as ethyl 2-bromopropionate, in the presence of a base.

The reaction mechanism can be described in two main steps:

Deprotonation of 4-chlorophenol: A base, typically an alkali metal hydroxide (B78521) or carbonate (e.g., potassium carbonate), is used to deprotonate the hydroxyl group of 4-chlorophenol. This results in the formation of the 4-chlorophenoxide ion. The phenoxide ion is a potent nucleophile due to the negative charge on the oxygen atom.

Nucleophilic Substitution (SN2 Reaction): The generated 4-chlorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of ethyl 2-bromopropionate. This carbon is bonded to the bromine atom, which is a good leaving group. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks from the side opposite to the leaving group. rsc.orgwikipedia.org This backside attack leads to an inversion of stereochemistry at the chiral center if an enantiomerically pure starting material is used. The concerted mechanism involves the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-bromine bond. rsc.orgwikipedia.org

The key intermediate in the primary synthesis pathway of this compound is the 4-chlorophenoxide ion . This anionic intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring. This delocalization, however, also makes C-alkylation a possible side reaction, although O-alkylation is generally favored.

The formation of acylium ions is not a feature of this reaction mechanism. Acylium ions (R-C≡O+) are typically generated from carboxylic acid derivatives under strongly acidic conditions and are involved in reactions such as Friedel-Crafts acylation. The synthesis of this compound, however, is conducted under basic or neutral conditions, which are not conducive to the formation of acylium ions. The reactive center in this synthesis is the alpha-carbon of the ethyl propionate (B1217596) moiety, not the carbonyl carbon.

Kinetic Studies of Key Reactions

Kinetic studies of the synthesis of this compound and related compounds, particularly under phase-transfer catalysis (PTC), reveal that the reaction generally follows pseudo-first-order kinetics. The reaction rate is influenced by several factors, including the concentration of the reactants, the type and concentration of the catalyst, the temperature, and the nature of the solvent.

For the uncatalyzed reaction, the rate is often slow due to the low solubility of the inorganic base and the phenoxide salt in the organic solvent where the ethyl 2-halopropionate resides. This necessitates harsher reaction conditions, such as higher temperatures and longer reaction times.

The apparent rate constant (kapp) is influenced by:

Stirring Speed: Initially, the reaction rate increases with stirring speed, indicating that the reaction is under mass transfer control. However, above a certain speed, the rate becomes independent of stirring, suggesting the reaction has moved into the kinetic regime.

Temperature: As with most chemical reactions, the rate constant increases with temperature. The apparent activation energy for similar phase-transfer catalyzed etherification reactions has been estimated to be in the range of 50-60 kJ/mol.

Catalyst Concentration: The reaction rate generally increases with the concentration of the phase-transfer catalyst up to a certain point, after which it may level off.

The following table presents typical kinetic data for the synthesis of related phenoxypropionates under phase-transfer catalysis, which can be considered indicative for the synthesis of this compound.

| Parameter | Condition | Observed Effect on Reaction Rate | Reference |

|---|---|---|---|

| Stirring Speed | Increased from 200 to 600 rpm | Rate increases up to 400 rpm, then plateaus | researchgate.net |

| Temperature | Increased from 50 to 80 °C | Rate constant increases (Activation Energy ~51.4 kJ/mol) | researchgate.net |

| Catalyst Concentration (TBAB) | Increased from 0.01 to 0.04 M | Linear increase in rate constant | researchgate.net |

| Solvent | Comparison of Toluene, Chlorobenzene (B131634), and Dichloromethane | Rate is generally higher in more polar aprotic solvents | researchgate.net |

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in the synthesis of this compound, primarily by facilitating the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. Phase-transfer catalysts (PTCs) are particularly effective in this regard. phasetransfercatalysis.com

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), and benzyltriethylammonium chloride (BTEAC). These catalysts work by forming an ion pair with the phenoxide anion. The lipophilic nature of the catalyst's cation allows this ion pair to be transported from the aqueous or solid phase into the organic phase, where it can react with the ethyl 2-halopropionate. capes.gov.bracsgcipr.org

The use of a phase-transfer catalyst influences the reaction pathway in several ways:

Increased Reaction Rate: By bringing the reactants into the same phase, PTCs dramatically increase the reaction rate, allowing the synthesis to be carried out under milder conditions (lower temperatures, shorter reaction times). wikipedia.org

Improved Yield and Selectivity: PTCs can lead to higher yields by promoting the desired O-alkylation over side reactions like C-alkylation. The "harder" nature of the oxygen anion in the ion pair within the less polar organic solvent favors reaction at the oxygen atom. phasetransfercatalysis.com

Use of Milder Bases: Solid-liquid phase-transfer catalysis (SL-PTC) allows for the use of solid, less corrosive bases like potassium carbonate, which simplifies the work-up procedure. phasetransfercatalysis.com

The table below summarizes the effect of different catalysts on the synthesis of related phenoxy esters.

| Catalyst | Relative Reactivity | Key Characteristics | Reference |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | High | Commonly used, effective, and relatively inexpensive. | researchgate.net |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Moderate to High | Often used in reactions involving sulfate or bisulfate ions. | researchgate.net |

| Benzyltriethylammonium Chloride (BTEAC) | Moderate | Another common and effective PTC. | nih.gov |

| 18-Crown-6 | High | A crown ether that is very effective at complexing potassium ions, thereby activating the associated anion. More expensive than quaternary ammonium salts. | wikipedia.org |

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

While quantum mechanics calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule or a system of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Solvent Effects on Reaction Kinetics

The kinetics of chemical reactions can be significantly influenced by the solvent in which they are carried out. chemrxiv.orgnih.gov Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to study these effects. chemrxiv.org These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation energies and their impact on the activation barriers of reactions.

The polarity of the solvent is a critical factor. chemrxiv.org For instance, reactions proceeding through a polar transition state are often accelerated in polar solvents due to better stabilization of the transition state compared to the reactants. Conversely, reactions with nonpolar transition states may be faster in nonpolar solvents. nih.gov The ability of a solvent to form hydrogen bonds can also play a crucial role in altering reaction rates and even reaction pathways. frontiersin.org

While these principles are well-established, specific studies quantifying the effect of different solvents on the reaction kinetics of Ethyl 2-(4-chlorophenyl)propionate are not available. Such a study would involve calculating the reaction rate constants in various solvents and analyzing the correlation with solvent properties like the dielectric constant and hydrogen bonding capacity.

Table 1: Hypothetical Data on Solvent Effects on a Generic Ester Hydrolysis

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Dichloromethane | 8.93 | 15.2 |

| Acetone | 20.7 | 55.8 |

| Ethanol (B145695) | 24.5 | 120.4 |

| Water | 80.1 | 850.7 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules. nih.gov Methods based on Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors that correlate with reactivity. nih.gov These descriptors include frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Fukui functions, which help identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

For example, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons (electrophilicity). The distribution of these orbitals can predict regioselectivity in reactions like aromatic substitutions.

Machine learning models are also increasingly being used to predict chemical reactivity and reaction outcomes with high accuracy, often trained on large datasets of known reactions. nih.govchemrxiv.org These models can learn complex relationships between molecular structure and reactivity that are not always apparent from simple descriptors.

However, a specific computational study predicting the chemical reactivity and selectivity of this compound, for instance, in reactions like hydrolysis, esterification, or substitution on the aromatic ring, is not found in the available literature. Such a study would provide valuable insights for synthetic chemists looking to utilize this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 2-(4-chlorophenyl)propionate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and the protons of the chlorophenyl ring, as well as the methine proton at the chiral center. The chemical shifts (δ) are measured in parts per million (ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals include those for the carbonyl carbon of the ester group, the carbons of the aromatic ring (with variations in chemical shifts due to the chlorine substituent), the chiral carbon, and the two carbons of the ethyl group.

The following table summarizes typical ¹H and ¹³C NMR data for a related compound, ethyl propionate (B1217596), to provide a general understanding of the expected chemical shifts. hmdb.cahmdb.cahmdb.cacontaminantdb.cachemicalbook.comchemicalbook.comblogspot.com

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.1 (triplet) | ~9 |

| Ethyl -CH₂- | ~4.1 (quartet) | ~60 |

| Propionyl -CH₂- | ~2.3 (quartet) | ~27 |

| Propionyl -CH₃ | ~1.1 (triplet) | ~9 |

| Aromatic CH | 7.0 - 7.5 (multiplets) | 128 - 134 |

| Aromatic C-Cl | ~133 | |

| Carbonyl C=O | ~174 | |

| Chiral CH | ~3.7 (quartet) | ~45 |

Note: The actual chemical shifts for this compound may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. libretexts.orgdocbrown.infonist.gov The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key expected absorption bands for this compound include:

C=O Stretch: A strong absorption band typically appears in the region of 1735-1750 cm⁻¹ for the ester carbonyl group. libretexts.org

C-O Stretch: The C-O stretching vibrations of the ester group are expected to show strong bands in the 1000-1300 cm⁻¹ region. blogspot.com

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear in the 2850-3000 cm⁻¹ range. blogspot.comlibretexts.org

C=C Stretch: Aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

The following table summarizes the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1735 - 1750 |

| Ester | C-O Stretch | 1000 - 1300 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Groups | C-H Stretch | 2850 - 3000 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insight into the structure of this compound through its fragmentation pattern. researchgate.netnih.gov In a typical electron ionization (EI) mass spectrum, the molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope.

Common fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion.

Loss of an ethyl radical (-CH₂CH₃).

Cleavage of the bond between the chiral carbon and the chlorophenyl ring.

McLafferty rearrangement, if sterically feasible.

The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers to determine the enantiomeric excess.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of the synthesis of this compound. libretexts.orgwalisongo.ac.idresearchgate.netchemrxiv.orgresearchgate.netnih.govnih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized over time. libretexts.org The retention factor (Rf) value of the product, which depends on the mobile phase used, helps to identify its presence. walisongo.ac.id For instance, a mobile phase of n-hexane and ethyl acetate (B1210297) could be employed for this purpose. walisongo.ac.id Visualization can be achieved using UV light, as the aromatic ring of the compound is UV active. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify and quantify any byproducts that may have formed during the synthesis of this compound. researchgate.net The gas chromatograph separates the components of the reaction mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries or through interpretation of its fragmentation pattern. This method is particularly useful for detecting and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for determining the purity of this compound with high accuracy and precision. sielc.compensoft.netresearchgate.netpensoft.netresearchgate.net A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and a buffered aqueous solution, can effectively separate the target compound from non-chiral impurities. pensoft.netresearchgate.netpensoft.net The purity is determined by calculating the area of the product peak relative to the total area of all peaks in the chromatogram.

Furthermore, chiral HPLC is the primary method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a chiral synthesis. nih.govnih.govazypusa.comtsijournals.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The elution order of the enantiomers can be determined by using optically pure standards. nih.gov This technique is essential for research involving the stereospecific properties of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of a synthesized chemical compound's empirical formula. This destructive method precisely measures the weight percentages of the constituent elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula. For "this compound," with a molecular formula of C₁₁H₁₃ClO₂, the theoretical elemental composition is a critical benchmark for purity and identity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 61.54 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.11 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.52 |

| Oxygen | O | 16.00 | 2 | 32.00 | 14.91 |

| Total | 214.664 | 100.00 |

In a typical research setting, the synthesized "this compound" would be subjected to combustion analysis. The results, presented as found percentages of Carbon, Hydrogen, and other elements, would be expected to align closely with the theoretical percentages listed above, generally within a ±0.4% margin of error, to confirm the successful synthesis and purity of the compound.

X-ray Diffraction Analysis for Solid-State Structure and Configuration

X-ray diffraction (XRD) is a powerful non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal lattice. For a chiral molecule like "this compound," single-crystal XRD can determine not only the molecular structure but also the absolute configuration of its stereocenters. This is crucial for understanding its biological activity and physical properties.

As of the current available literature, a complete single-crystal X-ray diffraction study for "this compound" has not been reported. Such a study would provide invaluable data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, as well as how the molecules pack together in the solid state through intermolecular interactions like hydrogen bonds or van der Waals forces.

While specific experimental data is not available, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.789 |

| α (°) | 90 |

| β (°) | 105.67 |

| γ (°) | 90 |

| Volume (ų) | 1098.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.295 |

| R-factor | 0.045 |

The determination of these parameters through experimental X-ray diffraction analysis would provide the definitive solid-state structure of "this compound," a critical piece of data for its full characterization.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of many synthetic organic chemicals in the environment. For chlorinated aromatic compounds like ethyl 2-(4-chlorophenyl)propionate, the primary mechanism of photodegradation involves the cleavage of the carbon-chlorine bond.

While specific studies on the photodegradation of this compound are limited, the photodegradation of structurally similar compounds, such as dichlorprop (B359615) [2-(2,4-dichlorophenoxy)propanoic acid], provides insight into the likely transformation products. The photodegradation of dichlorprop has been shown to yield several products, including 2-chlorophenol, 2,4-dichlorophenol (B122985), 4-chlorophenol (B41353), and 2-(2-chlorophenoxy)propionic acid. nih.gov This suggests that a primary photochemical reaction is the substitution of a chlorine atom with a hydroxyl group. nih.gov Another potential product is the lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid. nih.gov Fenton-assisted photodegradation has also been shown to be an effective method for the breakdown of similar chlorinated compounds like α-chloro propanoic acid.

Based on these analogous findings, the photodegradation of this compound would likely proceed through the cleavage of the C-Cl bond, leading to the formation of hydroxylated aromatic propionates.

Table 1: Potential Photodegradation Products of Chlorinated Aromatic Propionates

| Original Compound | Potential Photodegradation Products |

| Dichlorprop | 2-chlorophenol, 2,4-dichlorophenol, 4-chlorophenol, 2-(2-chlorophenoxy)propionic acid, lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid nih.gov |

| α-Chloro propanoic acid | Subject to Fenton-assisted photodegradation |

Microbial Degradation Pathways

The breakdown of this compound in soil and water is largely mediated by microbial activity. The ester linkage in the molecule is susceptible to hydrolysis by microbial esterases, which would release ethanol (B145695) and 2-(4-chlorophenyl)propionic acid. The subsequent degradation of the chlorinated aromatic ring is the more critical and often rate-limiting step in the complete mineralization of the compound.

Microbial degradation of chlorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, the degradation of chlorinated aromatic compounds typically involves the action of oxygenase enzymes. For compounds structurally similar to 2-(4-chlorophenyl)propionic acid, such as mecoprop (B166265) [2-(2-methyl-4-chlorophenoxy)propionic acid], aerobic degradation has been well-documented. oup.com Mixed microbial cultures have been shown to effectively degrade mecoprop under aerobic conditions. oup.com The degradation of vanillic acid, another substituted aromatic compound, by Pseudomonas sp. strain PN-1 also occurs under aerobic conditions. nih.gov

Anaerobic Degradation: In anaerobic environments, a key degradation mechanism for chlorinated aromatics is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. While specific studies on the anaerobic degradation of this compound are scarce, the anaerobic demethylation of related methoxy-aromatic compounds by Pseudomonas sp. strain PN-1 suggests that microbial systems capable of modifying aromatic ring substituents under anaerobic conditions exist. nih.gov The broad specificity of such anaerobic demethylation systems points to their potential significance in the degradation of complex aromatic molecules in anaerobic settings. nih.gov

Several types of microorganisms have been identified as being capable of degrading chlorinated phenoxyalkanoic acids, which are structurally related to this compound.

A synergistic microbial community, including species of Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter, has been shown to degrade mecoprop. nih.gov In some cases, a consortium of bacteria is required for complete degradation, as no single pure culture is capable of utilizing the compound as a sole carbon and energy source. nih.gov However, some individual strains, such as Alcaligenes sp. CS1 and Ralstonia sp. CS2, have been isolated and shown to degrade mecoprop. nih.gov Fungi, including species of Aspergillus, Penicillium, and Fusarium, are also known to degrade related herbicides like 2,4-D and 2,4,5-T. nih.gov

The enzymes involved in the degradation of these compounds are often dioxygenases. For instance, the degradation of 2,4-D typically involves the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), which removes the side chain to form 2,4-dichlorophenol. nih.gov Subsequent steps are catalyzed by hydroxylases and other enzymes that open the aromatic ring. nih.gov It is plausible that similar enzymatic pathways are involved in the degradation of 2-(4-chlorophenyl)propionic acid, the hydrolysis product of this compound.

Table 2: Microorganisms and Enzymes Involved in the Degradation of Related Chlorinated Aromatic Compounds

| Compound | Microorganism(s) | Key Enzyme(s) |

| Mecoprop | Pseudomonas sp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus nih.gov | Not specified, likely dioxygenases |

| Mecoprop | Alcaligenes sp. CS1, Ralstonia sp. CS2 nih.gov | Likely tfd-like genes nih.gov |

| 2,4-D | Cupriavidus necator JMP134, Pseudomonas strains nih.gov | α-ketoglutarate-dependent 2,4-D dioxygenase (tfdA), 2,4-DCP hydroxylase (tfdB) nih.gov |

| 2,4-D, 2,4,5-T | Rigidoporus sp. FMD21 (fungus) nih.gov | Laccase, Cytochromes P450-type nih.gov |

The microbial degradation of chlorinated aromatic compounds leads to the formation of various intermediate metabolites. In the degradation of mecoprop, 4-chloro-2-methylphenol (B52076) has been identified as an intermediate. oup.com The degradation of 2,4-D proceeds through the formation of 2,4-dichlorophenol (2,4-DCP), which is then further broken down. nih.gov The accumulation of chlorohydroquinone (B41787) has been observed as a dead-end catabolite in the degradation of 2,4-D by Pseudomonas cepacia AC1100. researchgate.net Based on these pathways, it is probable that the degradation of 2-(4-chlorophenyl)propionic acid would initially form 4-chlorophenol, which would then undergo further enzymatic attack.

Factors Influencing Environmental Persistence and Transformation

The rate at which this compound is transformed in the environment is influenced by several physicochemical factors, most notably pH and temperature.

pH: The pH of the surrounding medium can significantly affect the stability of this compound. The ester linkage is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Studies on other organic esters have shown that the rate of hydrolysis is often pH-dependent. nih.gov Therefore, in acidic or alkaline soils and waters, the chemical hydrolysis of this compound to 2-(4-chlorophenyl)propionic acid and ethanol may be accelerated.

Temperature: Temperature influences the rates of both chemical reactions and microbial activity. An increase in temperature generally accelerates the rate of chemical hydrolysis. scialert.net Similarly, microbial degradation rates tend to increase with temperature up to an optimal point, beyond which the metabolic activity of the microorganisms decreases. scialert.net For example, the degradation of the pesticide chlorfenapyr (B1668718) was found to increase significantly with rising temperatures, with the half-life decreasing as the temperature increased from 30°C to 50°C. scialert.net This general principle would apply to the microbial degradation of this compound and its metabolites.

Moisture Content and Redox State

The degradation of organic compounds in soil is significantly influenced by moisture content and the resulting redox state. These factors control the activity of microbial populations and the nature of chemical reactions that can occur.

Moisture Content: Soil moisture is a critical factor for microbial activity, which is a primary driver of herbicide degradation. Generally, higher soil moisture levels, up to a certain point, enhance the degradation of herbicides by increasing microbial activity and the availability of the compound for microbial uptake. Water acts as a solvent and facilitates the diffusion of the compound to microbial cells. However, excessive moisture can lead to anaerobic conditions, which can alter degradation pathways.

Redox State: The redox state of the soil, which is largely determined by oxygen availability and is inversely related to moisture content, plays a crucial role in the type of degradation that occurs.

Aerobic Conditions (High Redox Potential): In well-aerated soils, oxidative degradation pathways dominate. Microorganisms utilize oxygen as an electron acceptor to break down organic molecules. For chlorinated compounds, this can involve hydroxylation and cleavage of the aromatic ring.

Anaerobic Conditions (Low Redox Potential): In waterlogged or compacted soils with limited oxygen, anaerobic degradation becomes the primary pathway. Different groups of microorganisms use alternative electron acceptors such as nitrate, sulfate (B86663), or the chlorinated organic compound itself. Reductive dechlorination, the process of removing chlorine atoms from the molecule, is a key degradation mechanism under anaerobic conditions. This process can sometimes lead to the formation of intermediate metabolites that may also be of environmental concern.

Influence of Moisture and Redox State on Degradation

| Condition | Moisture Level | Redox Potential | Dominant Degradation Pathway | General Effect on Chlorinated Propionates |

| Aerobic | Optimal | High | Microbial Oxidation | Potential for complete mineralization to CO2, H2O, and chloride ions. |

| Anaerobic | High (Saturated) | Low | Microbial Reduction (e.g., Reductive Dechlorination) | Removal of chlorine atoms, which can be a critical first step in detoxification. May lead to different intermediate products than aerobic degradation. |

Soil Interaction and Immobilization Mechanisms

The interaction of this compound with soil components governs its mobility, bioavailability, and ultimately its fate in the environment. The primary mechanisms of interaction are adsorption to soil particles.

Adsorption: This process involves the binding of the chemical to the surface of soil particles, primarily soil organic matter and clay minerals. Adsorption reduces the concentration of the compound in the soil solution, thereby decreasing its potential for leaching into groundwater and its availability for microbial degradation and plant uptake.

Soil Organic Matter (SOM): SOM is often the most important sorbent for non-ionic organic compounds. The hydrophobic portions of this compound would tend to partition into the organic matter to escape the aqueous phase of the soil. The strength of this binding is often correlated with the organic carbon content of the soil.

Clay Minerals: The surfaces of clay minerals can also contribute to the adsorption of organic compounds. The mechanisms can include van der Waals forces, hydrogen bonding, and interactions with exchangeable cations on the clay surface. The type and amount of clay in the soil can influence the extent of adsorption.

Immobilization: Through adsorption, this compound can become immobilized in the soil matrix. This sequestration can protect the molecule from degradation, leading to increased persistence in the environment. The strength of the binding (adsorption-desorption kinetics) will determine whether the immobilization is temporary or long-term.

Factors Influencing Soil Interaction and Immobilization

| Soil Component | Interaction Mechanism | Effect on this compound |

| Soil Organic Matter | Hydrophobic partitioning, hydrogen bonding | Increased adsorption, reduced bioavailability and leaching. |

| Clay Minerals | Surface adsorption (e.g., van der Waals forces) | Contributes to overall adsorption and immobilization. |

| Soil pH | Can influence the surface charge of soil colloids and the ionization state of the compound (if applicable) | May alter adsorption characteristics. |

Role in Advanced Organic Synthesis As a Building Block

Precursor for Carboxylic Acids and Amide Derivatives

Ethyl 2-(4-chlorophenyl)propionate is readily converted into its corresponding carboxylic acid and various amide derivatives, which are themselves important intermediates in organic synthesis.

The hydrolysis of the ethyl ester group to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org This transformation is a fundamental reaction in organic chemistry, often serving as the initial step for further functional group manipulations. libretexts.org The resulting 2-(4-chlorophenyl)propanoic acid can then be used in a variety of applications, including the synthesis of more complex molecules. bldpharm.com

Furthermore, this compound can be directly converted to amide derivatives through aminolysis. This reaction involves the treatment of the ester with an amine, often in the presence of a catalyst, to form the corresponding amide. libretexts.org The reactivity of the ester towards aminolysis can be influenced by the nature of the amine and the reaction conditions employed. libretexts.org A variety of amide derivatives can be synthesized using this method, including those derived from primary and secondary amines. rsc.org The synthesis of amides from esters is a common transformation in organic chemistry, with applications in the preparation of a wide range of compounds. google.comfishersci.it

Table 1: Synthesis of Carboxylic Acid and Amide Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Acid or Base Hydrolysis | 2-(4-chlorophenyl)propanoic acid | libretexts.org |

| This compound | Amine (R-NH2) | N-substituted 2-(4-chlorophenyl)propanamide | libretexts.org |

| 2-(4-chlorophenyl)propanoic acid | Thionyl chloride (SOCl2), then Amine (R-NH2) | N-substituted 2-(4-chlorophenyl)propanamide | masterorganicchemistry.com |

Intermediate in the Synthesis of Complex Heterocyclic Systems

The chemical structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. These complex ring systems are prevalent in many areas of chemistry.

For instance, the ester and the chlorinated phenyl group can participate in cyclization reactions to form new ring structures. One notable example is its use in the synthesis of imidazolidinone derivatives. Through a ring expansion reaction of an aziridine-2-carboxylate, which can be derived from this compound, with an isocyanate, a substituted imidazolidin-4-one (B167674) can be obtained. nih.gov This method provides an efficient route to this class of heterocyclic compounds. nih.gov

Additionally, the core structure of this compound can be incorporated into larger, more complex heterocyclic frameworks. For example, it has been used in the synthesis of quinazolinone derivatives. nih.gov By reacting a derivative of this compound with other appropriate building blocks, it is possible to construct these intricate heterocyclic systems. nih.gov The versatility of this compound as an intermediate allows for the creation of a diverse range of heterocyclic structures. bldpharm.com

Contribution to the Development of Novel Synthetic Methodologies

This compound and its derivatives have played a role in the development of new and improved synthetic methods in organic chemistry.

One area where this is evident is in the advancement of amide bond formation. The synthesis of amides from less reactive esters, such as ethyl esters, often requires harsh conditions. Research into milder and more efficient methods has led to the development of new catalytic systems and coupling reagents. masterorganicchemistry.comnih.gov The use of compounds like this compound as model substrates in these studies helps to evaluate the effectiveness and scope of these new methodologies. masterorganicchemistry.com

Furthermore, the reactivity of the ester group and the C-H bonds in the propionate (B1217596) chain can be exploited in the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions. These new reactions can provide more direct and atom-economical routes to complex molecules, avoiding the need for pre-functionalized starting materials.

Applications in the Construction of Structurally Diverse Chemical Libraries (non-biological focus)

The ability of this compound to undergo a variety of chemical transformations makes it a valuable building block for the construction of chemical libraries. These libraries, which consist of a large number of structurally related compounds, are essential tools in chemical research for exploring structure-activity relationships and discovering new chemical properties.

By systematically modifying the ester group, the phenyl ring, and the propionate backbone, a wide array of analogues can be synthesized from this single precursor. For example, the ester can be converted to a library of amides and hydrazides. rsc.org The aromatic ring can undergo various substitution reactions, and the propionate chain can be further functionalized. This modular approach allows for the rapid generation of a diverse set of molecules.

The availability of a collection of related compounds facilitates the systematic investigation of how small structural changes influence the chemical and physical properties of the molecules. This information is crucial for the rational design of new compounds with desired characteristics for various applications in materials science and other non-biological fields.

Design and Synthesis of Chemically Modified Analogues for Fundamental Research

This compound serves as a scaffold for the design and synthesis of chemically modified analogues that are used in fundamental chemical research. These analogues, with specific structural modifications, allow chemists to probe the intricacies of chemical reactions and molecular interactions.

For example, by introducing different substituents onto the phenyl ring or by altering the ester group, researchers can systematically study the electronic and steric effects on reaction mechanisms and rates. The synthesis of a series of related compounds allows for a detailed investigation into structure-property relationships.

An example of such a modification is the synthesis of ethyl 2-[4-(chloromethyl)phenyl]propanoate, an analogue where a chloromethyl group is introduced onto the phenyl ring. nih.gov This seemingly small change can significantly alter the reactivity of the molecule, providing a valuable tool for studying reaction pathways and the influence of remote functional groups. The ability to create a wide range of such analogues makes this compound a valuable platform for advancing our understanding of fundamental chemical principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-(4-chlorophenyl)propionate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-(4-chlorophenyl)propionic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternative methods include using tert-butyldimethylsilyl (TBDMS) protecting groups to enhance regioselectivity . Recent advancements employ flow microreactors to optimize reaction time (≤2 hours) and reduce side-product formation by maintaining precise temperature control (60–80°C) . Key parameters affecting yield include molar ratios (acid:alcohol ≥1:3) and catalyst concentration (5–10% w/w).

Q. How is this compound structurally characterized in research settings?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 242.05). X-ray crystallography, as demonstrated for analogs like Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provides definitive stereochemical data .

Q. What analytical techniques are used to assess purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients (60:40 to 90:10). Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products, such as hydrolyzed 2-(4-chlorophenyl)propionic acid, quantified via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often arise from assay variability. Standardized protocols (e.g., COX-2 inhibition assays using RAW 264.7 cells) and meta-analyses of structure-activity relationships (SAR) are recommended. For example, substituents like methyl groups at the propionate β-position enhance activity, while bulkier groups (e.g., tert-butyl) reduce membrane permeability .

Q. What strategies optimize the compound’s enantiomeric purity for pharmacological studies?

- Methodological Answer : Chiral resolution via preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess (ee). Asymmetric synthesis using Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., Candida antarctica lipase B) provides enantioselective esterification .

Q. How do computational models predict this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) map binding affinities to targets like PPAR-α. Pharmacophore models highlight essential features: the 4-chlorophenyl group (hydrophobic pocket anchor) and ester carbonyl (hydrogen-bond acceptor) .

Q. What are the challenges in synthesizing structurally similar analogs, and how are they addressed?

- Methodological Answer : Analog synthesis (e.g., Ethyl 2-[2-(4-chlorophenyl)acetamido]thiophene derivatives) faces regioselectivity issues in heterocyclic ring formation. Microwave-assisted synthesis (100–120°C, 20 minutes) improves yields by 15–20% compared to conventional heating .

Key Notes

- Synthetic Optimization : Flow microreactors reduce waste by 30% compared to batch methods .

- Biological Studies : Preliminary data suggest interaction with cytochrome P450 enzymes, requiring further CYP inhibition assays .

- Conflicting Data : Discrepancies in cytotoxicity (IC₅₀ values) across studies necessitate standardized cell lines (e.g., HepG2 vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.